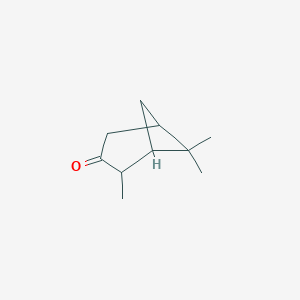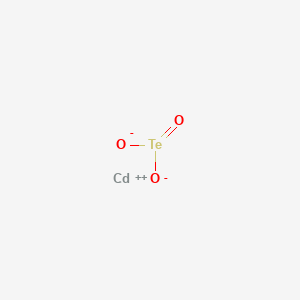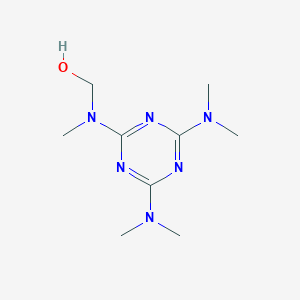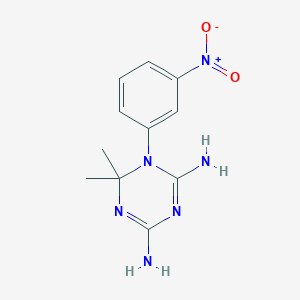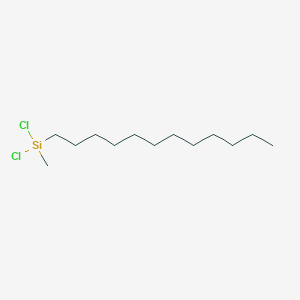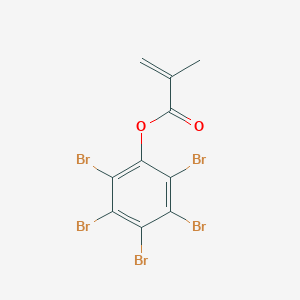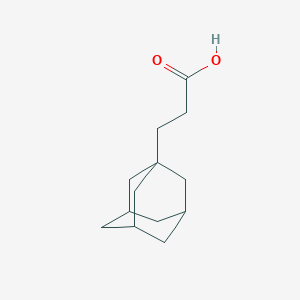
3-(1-Adamantyl)propanoic acid
Descripción general
Descripción
3-(1-Adamantyl)propanoic acid is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.30 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 3-(1-Adamantyl)propanoic acid and its analogues has been achieved using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The relative configurations of diastereoisomers have been determined by NMR spectroscopy comparing the values of coupling constants .Molecular Structure Analysis
The molecular structure of 3-(1-Adamantyl)propanoic acid consists of a carboxylic acid group attached to an adamantyl group via a three-carbon chain . The SMILES string representation of the molecule isOC(=O)CCC12C[C@@H]3CC@@HC1)C2 . Physical And Chemical Properties Analysis
3-(1-Adamantyl)propanoic acid is a solid substance . It has a density of 1.1±0.1 g/cm³, a boiling point of 333.9±10.0 °C, and a flash point of 168.3±10.3 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Medicinal Chemistry
3-(1-Adamantyl)propanoic acid: is utilized in medicinal chemistry due to its adamantane structure, which is known for its bioactive properties. The compound’s unique framework makes it a valuable scaffold for developing new therapeutic agents, particularly for treating viral infections and neurological disorders .
Catalyst Development
In the field of catalyst development, the adamantyl group of 3-(1-Adamantyl)propanoic acid can be used to enhance the stability and efficiency of catalysts. Its robustness under various chemical conditions makes it an excellent candidate for creating more durable catalysts in industrial processes .
Nanomaterials Synthesis
The compound’s cage-like structure is advantageous in the synthesis of nanomaterials. It can serve as a building block for designing novel nanomaterials with specific properties, such as increased thermal stability or unique electronic characteristics .
Forensic Science
3-(1-Adamantyl)propanoic acid: has potential applications in forensic science as a diagnostic tool. Its chemical signature can be used to identify the presence of certain substances in forensic samples, aiding in the investigation process .
Chemical Synthesis
This compound is also significant in chemical synthesis, where it can be used to introduce the adamantyl group into other molecules. This is particularly useful in synthesizing complex organic compounds with desired pharmacological activities .
Material Science
In material science, 3-(1-Adamantyl)propanoic acid contributes to the development of advanced materials. Its unique properties can be leveraged to modify the surface characteristics of materials, potentially leading to the creation of materials with novel features .
Safety And Hazards
The safety data sheet for 3-(1-Adamantyl)propanoic acid indicates that it is a combustible solid . It is classified as a skin corrosive and serious eye damage hazard . It may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-(1-adamantyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLZRIWOJRILDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351913 | |
| Record name | 3-(1-adamantyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)propanoic acid | |
CAS RN |
16269-16-2 | |
| Record name | 3-(1-Adamantyl)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16269-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-adamantyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-Adamantyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



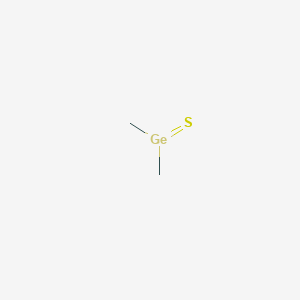
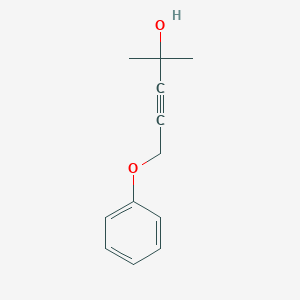
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)

